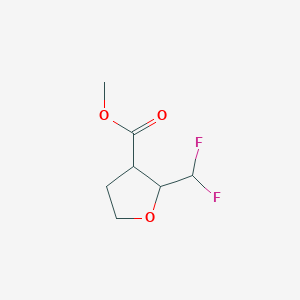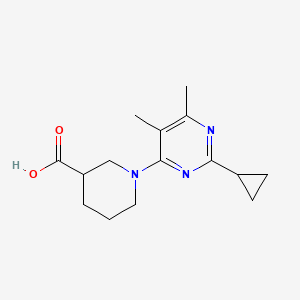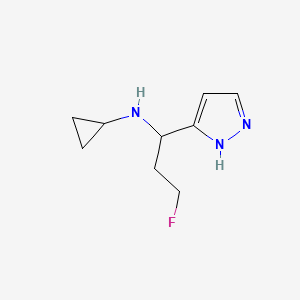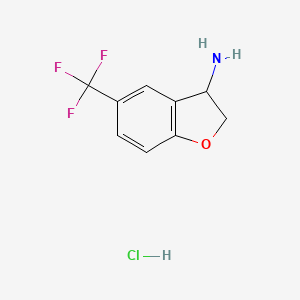
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate is a chemical compound with the molecular formula C7H10F2O3 It is a derivative of tetrahydrofuran, a heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate typically involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation of methyl furoate. The hydrogenation process is often carried out using Ni–SiO2 catalysts with high nickel content and dispersion . The reaction conditions are generally mild, ensuring high conversion rates and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-performance catalysts and optimized reaction conditions ensures the scalability and economic viability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other tetrahydrofuran derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon or nickel.
Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl tetrahydrofuran-2-carboxylate
- Methyl tetrahydro-3-furoate
- Methyl oxolane-3-carboxylate
Uniqueness
Methyl 2-(difluoromethyl)tetrahydrofuran-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity or stability is required .
Eigenschaften
Molekularformel |
C7H10F2O3 |
|---|---|
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
methyl 2-(difluoromethyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C7H10F2O3/c1-11-7(10)4-2-3-12-5(4)6(8)9/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
BEGLURATSGTIAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCOC1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-(2-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789320.png)



